molecular formula C23H27N3O B2587583 1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847395-58-8

1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2587583
CAS No.: 847395-58-8
M. Wt: 361.489
InChI Key: GCPGREPYHRRPLC-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrrolidin-2-one core, a benzodiazole moiety, and a dimethylphenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the pyrrolidin-2-one core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzodiazole moiety is then introduced via a coupling reaction, followed by the addition of the dimethylphenyl group through electrophilic aromatic substitution. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one include:

    1-(2,3-Dimethylphenyl)pyrrolidine: Shares the dimethylphenyl group but lacks the benzodiazole moiety.

    1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: Contains a similar aromatic structure but differs in the core and substituents.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-15(2)13-26-21-10-6-5-9-19(21)24-23(26)18-12-22(27)25(14-18)20-11-7-8-16(3)17(20)4/h5-11,15,18H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPGREPYHRRPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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